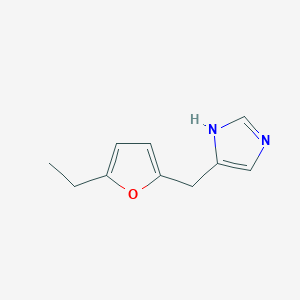

5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-[(5-ethylfuran-2-yl)methyl]-1H-imidazole |

InChI |

InChI=1S/C10H12N2O/c1-2-9-3-4-10(13-9)5-8-6-11-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,11,12) |

InChI Key |

QWOGZOIOXRDMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)CC2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 5 Ethylfuran 2 Yl Methyl 1h Imidazole and Analogues

Established Synthetic Pathways

Established synthetic routes provide robust and versatile methods for the assembly of the target imidazole (B134444) core and the necessary furan (B31954) precursors. These pathways include multicomponent reactions, cyclocondensation strategies, denitrogenative transformations, and specific routes to the key furan building blocks.

Multicomponent Reaction (MCR) Approaches for Imidazole Core Formation

Multicomponent reactions (MCRs) offer an efficient approach for the synthesis of highly substituted imidazoles in a single step from three or more starting materials. The Debus-Radziszewski imidazole synthesis is a classic example of such a transformation. wikipedia.orgscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine. wikipedia.org

A notable application of this methodology for the synthesis of furan-containing imidazoles is the Radziszewski reaction utilizing furfuraldehyde as a renewable, biomass-derived precursor. mdpi.comresearchgate.netresearchgate.net In a typical procedure, the reaction of a 1,2-dicarbonyl compound, such as glyoxal, with furfuraldehyde and ammonium acetate as the ammonia source leads to the formation of a 2-(furan-2-yl)-1H-imidazole derivative. mdpi.com One reported synthesis of 2-(furan-2-yl)-1H-imidazole, a key analogue, achieved a 44% yield after 4 hours of reaction without a catalyst. mdpi.com

Another one-pot, three-component approach involves the reaction of benzil, an aromatic amine, and furan-2-carbaldehyde in the presence of a catalytic amount of C4H10BF3O in absolute ethanol (B145695). This reaction, refluxed for 24 hours, yields highly substituted furan-containing imidazoles. nih.gov

| Reactants | Product | Catalyst | Solvent | Conditions | Yield | Reference |

| Glyoxal, Furfuraldehyde, Ammonium Acetate | 2-(Furan-2-yl)-1H-imidazole | None | - | 4 hours | 44% | mdpi.com |

| Benzil, 2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-amine, Furan-2-carbaldehyde, Ammonium acetate | 1-(2,3-dihydrobenzo[b] mdpi.commdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | C4H10BF3O | Absolute Ethanol | Reflux, 24h | 92% | nih.gov |

Cyclocondensation Strategies Incorporating Furan Precursors

Cyclocondensation reactions provide a direct route to the imidazole ring by forming two new bonds in a single cyclization step. A facile and environmentally friendly method for the synthesis of trisubstituted imidazoles containing furan rings involves the reaction of 1,2-di(furan-2-yl)-2-oxoethyl carboxylates with ammonium acetate. academie-sciences.fr This reaction is carried out under solvent-free conditions using alumina as a solid support and microwave irradiation. academie-sciences.fr

The starting 1,2-di(furan-2-yl)-2-oxoethyl carboxylates can be prepared from the acylation of furoin with various acyl chlorides in the presence of pyridine. academie-sciences.fr The subsequent cyclocondensation with ammonium acetate on alumina under microwave heating yields the corresponding 2,4,5-tri(furan-2-yl)-1H-imidazole derivatives in good yields. academie-sciences.fr

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Furoin | Acyl Chlorides, Pyridine | 35 °C | 1,2-di(furan-2-yl)-2-oxoethyl carboxylates | - | academie-sciences.fr |

| 1,2-di(furan-2-yl)-2-oxoethyl carboxylates | Ammonium Acetate, Alumina | Microwave, Solvent-free | Trisubstituted imidazoles containing furan rings | Good | academie-sciences.fr |

Denitrogenative Transformation of Triazole Intermediates

An alternative approach to the imidazole core involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method relies on the acid-mediated rearrangement of the triazole ring to form a carbene intermediate, which then undergoes intramolecular cyclization to yield the imidazole ring. mdpi.comnih.gov

The process begins with the synthesis of 5-amino-1,2,3-triazole precursors through a dipolar azide-nitrile cycloaddition. mdpi.com These triazoles are then subjected to acid-mediated intramolecular cyclization, followed by ring-opening and carbene insertion. Although not yet specifically reported for furan-substituted triazoles leading to the target compound, this methodology presents a potential synthetic route. The reaction conditions typically involve refluxing the triazole in an alcohol solvent with a catalytic amount of concentrated acid. mdpi.com

| Starting Triazole | Reagents | Conditions | Product | Reference |

| 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles | ROH, conc. HCl | Reflux, 3h | 2-substituted 1H-imidazole derivatives | mdpi.com |

Synthetic Routes to Key 5-Ethylfuran-2-yl Building Blocks

The synthesis of the target molecule is critically dependent on the availability of the 5-ethylfuran-2-yl moiety, primarily in the form of 5-ethyl-2-furaldehyde.

One common route to substituted furfurals is through the dehydration of sugars. For instance, 5-methylfurfural can be synthesized from the dehydration of sucrose or other cellulose products. orgsyn.org A detailed procedure involves heating a solution of powdered sugar in 32% hydrochloric acid to 70-72°C for ten minutes, followed by quenching with ice. The resulting mixture is then treated with benzene and steam distilled to yield 5-methylfurfural. orgsyn.org While this procedure is for the methyl analogue, similar principles can be applied for the synthesis of 5-ethyl-2-furaldehyde from appropriate starting materials.

A proposed reaction pathway for the conversion of 5-ethyl-2-furaldehyde involves the tandem nickel-catalyzed hydrogenation of the aldehyde group and hydrogenolysis of the resulting hydroxyl group to yield 2-ethyl-5-methylfuran. This indicates that the aldehyde functionality is a key reactive site for further transformations. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Powdered Sugar | 32% HCl, Benzene | Heat to 70-72°C, Steam Distillation | 5-Methylfurfural | 10-13% | orgsyn.org |

Advanced Catalytic Approaches

Advanced catalytic methods, particularly those employing Lewis acids, can enhance the efficiency and selectivity of the reactions involved in the synthesis of furan-containing imidazoles.

Application of Lewis Acid Catalysts

Lewis acid catalysts are known to promote various steps in imidazole synthesis, including the condensation and cyclization reactions. An expedient and metal-free synthetic route for tri- and tetrasubstituted imidazoles has been developed using an acid-promoted multicomponent reaction methodology. acs.org While this specific report does not detail the use of furan-containing substrates, the general principle of using a Lewis acid to facilitate the cyclocondensation of amidines is applicable.

In the context of furan chemistry, Lewis acids have been employed in the synthesis of polysubstituted furans. rsc.org This suggests their potential utility in catalyzing the formation of the furan-imidazole scaffold. For instance, a Lewis acid could be used to catalyze the reaction between a furan-containing dicarbonyl compound and an amine source to form the imidazole ring. A zirconium(IV) chloride catalyzed three-component reaction of 2-aminoimidazoles with aldehydes and isocyanides has been shown to be effective for the synthesis of fused imidazole systems. frontiersin.org

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Multicomponent Reaction | Pivalic Acid | Internal alkyne, Aldehyde, Aniline, NH4OAc | Substituted Imidazoles | acs.org |

| Three-Component Reaction | Zirconium(IV) chloride | 2-aminoimidazoles, Aldehydes, Isocyanides | Fused Imidazoles | frontiersin.org |

| Wolff Cyclocondensation | Lewis Acids | Aminofuroxans, Diazo-β-dicarbonyl compounds | (1H-1,2,3-triazol-1-yl)furoxans | researchgate.net |

Organocatalysis in Imidazole Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. ias.ac.in In the context of imidazole synthesis, organocatalysts provide mild and efficient pathways, often with high yields and selectivity. wustl.edunih.gov

One prominent organocatalytic approach for substituted imidazoles involves the use of thiazolium salts. nih.gov This methodology relies on the in-situ generation of an α-ketoamide from an aldehyde and an acyl imine, which then undergoes cyclization to form the imidazole ring in a one-pot sequence. wustl.edu For the synthesis of 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole, a plausible route would involve the reaction of 5-ethylfuran-2-carbaldehyde with a suitable dicarbonyl compound and a nitrogen source, catalyzed by a thiazolium salt.

Another effective class of organocatalysts for imidazole synthesis includes mild, inexpensive, and non-toxic organic acids like mandelic acid or citric acid. acgpubs.org These catalysts have been successfully employed in the three-component reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate under solvent-free conditions. acgpubs.org This approach offers significant advantages, including economic viability, environmental friendliness, and high product conversion rates. acgpubs.org The mechanism involves the acid catalyzing the condensation steps leading to the formation of the imidazole heterocycle.

The use of imidazole itself as an organocatalyst has also been reported for synthesizing other heterocyclic systems. ias.ac.in Its amphoteric nature, possessing both aza (-N=) and amine (–NH–) functions, allows it to act as a moderate catalyst, reducing byproducts and increasing product yields. ias.ac.in

Table 1: Comparison of Organocatalysts in a Model Imidazole Synthesis

| Catalyst | Reaction Conditions | Typical Yield | Key Advantages |

| Thiazolium Salts | One-pot, in-situ generation of intermediates | Good to Excellent | Mild conditions, high efficiency for substituted imidazoles. wustl.edu |

| Mandelic Acid | Solvent-free, three-component reaction | Excellent | Inexpensive, non-toxic, stable, and environmentally friendly. acgpubs.org |

| Citric Acid | One-pot synthesis | Good | Natural, readily available, and eco-friendly catalyst. |

This table is generated based on data for the synthesis of analogous 2,4,5-trisubstituted imidazoles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, improving yields, and often leading to cleaner products. derpharmachemica.comijpsjournal.com The efficient and rapid heating provided by microwave irradiation is due to the direct coupling of microwave energy with polar molecules in the reaction mixture. derpharmachemica.comorientjchem.org

For the synthesis of this compound and its analogues, microwave-assisted protocols offer a significant improvement over conventional heating methods. nih.gov A typical approach is the one-pot, multi-component Debus-Radziszewski reaction, where a 1,2-dicarbonyl compound, an aldehyde (such as 5-ethylfuran-2-carbaldehyde), and ammonium acetate are irradiated in the presence of a catalyst like glacial acetic acid. jetir.org This solvent-free or minimal-solvent approach aligns with the principles of green chemistry. ijpsjournal.comconsensus.app

Research on microwave-assisted synthesis of substituted imidazoles has demonstrated that optimal conditions, such as a specific microwave power and irradiation time, can be determined to maximize yield. orientjchem.org For example, studies have shown that for certain imidazole syntheses, a microwave power of 720 watts for approximately 5-7 minutes can lead to yields exceeding 70%. orientjchem.orgconsensus.app This rapid and efficient methodology is highly suitable for creating libraries of novel imidazole derivatives for further research. acs.org The reaction can be performed with various primary amines, aldehydes, and dicarbonyl compounds, showcasing its broad scope. nih.gov

Table 2: Microwave-Assisted Synthesis of a Model Furan-Imidazole Derivative

| Parameter | Condition | Result |

| Reactants | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amine, Ammonium Acetate | Target imidazole derivative formed. nih.gov |

| Heating Method | Microwave Irradiation (100 W) | High yield (46-80%), short reaction time (30 min). nih.gov |

| Catalyst | p-Toluenesulfonic acid | Efficient conversion observed. nih.gov |

| Solvent | Ethyl Alcohol | Green and effective reaction medium. nih.gov |

This interactive table is based on a study for synthesizing complex imidazole derivatives under microwave conditions, demonstrating the applicability to furan-containing precursors.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is a critical step to ensure the efficient and high-yield synthesis of this compound. wisdomlib.org Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. orientjchem.orgnih.gov

For instance, in copper-catalyzed syntheses of trisubstituted imidazoles, screening different copper salts (e.g., CuI, CuCl, CuBr) and solvents (e.g., DMSO, DMF, butanol, ethanol) has a profound impact on the final yield. nih.gov It was found that using CuI as a catalyst in butanol at reflux temperature could shorten the reaction time to 20 minutes while achieving an 85% yield for the model product. nih.gov

In microwave-assisted syntheses, factorial design can be employed to systematically study the influence of variables like microwave power and irradiation time on the product yield. orientjchem.orgconsensus.app This statistical approach allows for the identification of the optimal settings to achieve maximum efficiency. orientjchem.org For the synthesis of the target compound, a systematic optimization would likely involve:

Catalyst Loading: Varying the molar percentage of the catalyst (e.g., organocatalyst or metal catalyst) to find the lowest effective amount that provides the highest yield. wisdomlib.org

Solvent Selection: Testing a range of polar and nonpolar solvents to determine the medium that best facilitates the reaction and simplifies product isolation. nih.gov

Temperature and Time: Adjusting the reaction temperature (for conventional heating) or microwave power and time to maximize conversion while minimizing the formation of degradation products. orientjchem.orgnih.gov

Reactant Stoichiometry: Modifying the molar ratios of the furan-aldehyde, dicarbonyl compound, and nitrogen source to push the equilibrium towards the desired product.

By carefully fine-tuning these parameters, the yield of this compound can be significantly enhanced, making the synthetic protocol more efficient and cost-effective. wisdomlib.org

Purification Techniques for Novel this compound Derivatives

The isolation and purification of the final product are crucial for obtaining a high-purity sample of this compound. Given the potential for side products and the presence of unreacted starting materials, a multi-step purification strategy is often necessary.

Column Chromatography: This is one of the most common and effective methods for purifying imidazole derivatives. researchgate.net Using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), the target compound can be separated from impurities based on differences in polarity. researchgate.net

Crystallization: If the synthesized compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification technique. This method relies on the principle that the desired compound will be less soluble in the chosen solvent at lower temperatures than the impurities, allowing for the formation of pure crystals. google.com

Acid-Base Extraction: The basic nitrogen atom in the imidazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated imidazole derivative will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, neutralized with a base to precipitate the pure imidazole derivative, and extracted back into an organic solvent.

Selective Precipitation: For N-substituted imidazole derivatives, which can exist as a mixture of regioisomers, selective precipitation is a powerful purification method. google.com By treating the mixture of free-base regioisomers with a strong acid, such as p-toluenesulfonic acid, the desired isomer can be selectively precipitated as a salt, allowing for its isolation in a pure form. google.com This technique is particularly useful for separating isomers that are difficult to resolve by chromatography.

The choice of purification method will depend on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture. wisdomlib.orggoogle.com

Computational and Theoretical Investigations of 5 5 Ethylfuran 2 Yl Methyl 1h Imidazole Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure and properties of molecules. nih.gov These calculations provide a robust framework for predicting molecular geometries, orbital energies, and various spectroscopic parameters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are used to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. nih.govnih.govresearchgate.net This process minimizes the energy of the molecule to predict its equilibrium bond lengths, bond angles, and dihedral angles in the gaseous phase. nih.gov The resulting optimized structure is the foundation for all other computational property predictions.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C(imidazole)-C(methylene) | 1.51 Å |

| Bond Length | C(methylene)-C(furan) | 1.50 Å |

| Bond Length | N(imidazole)-H | 1.01 Å |

| Bond Angle | C(imidazole)-C(methylene)-C(furan) | 112.5° |

| Dihedral Angle | N(imidazole)-C-C-C(furan) | -95.0° |

Table 2: Illustrative NBO Analysis for Key Intramolecular Interactions Note: This table represents potential interactions and stabilization energies that NBO analysis would investigate.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

|---|---|---|---|

| LP(1) N(imidazole) | π(C=C) of imidazole (B134444) ring | n → π | ~25.5 |

| LP(2) O(furan) | π(C=C) of furan (B31954) ring | n → π | ~20.1 |

| π(C=C) of furan | π(C=N) of imidazole | π → π | ~15.3 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized over the electron-rich furan and imidazole rings, while the LUMO would also be distributed across these conjugated systems. orientjchem.orgresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: Values are for illustrative purposes.

| Parameter | Value (eV) (Illustrative) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 4.50 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the electronic charge distribution of a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. orientjchem.orgmdpi.com The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring, identifying them as nucleophilic centers. Positive potential would be expected around the hydrogen atom attached to the imidazole nitrogen (N-H). nih.govorientjchem.org

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). globalresearchonline.netscielo.org.mx Theoretical calculations of vibrational frequencies help in the assignment of infrared (IR) and Raman spectra. globalresearchonline.net For this compound, predicted spectra would help confirm its structure by correlating specific peaks to functional groups, such as the N-H stretch of the imidazole, C-H stretches of the aromatic rings and alkyl groups, and C-O-C vibrations of the furan ring. nih.govmalayajournal.orgmdpi.com

Table 4: Illustrative Predicted Spectroscopic Data Note: These are representative values to demonstrate the output of theoretical calculations.

| Spectroscopy | Group/Proton | Predicted Shift/Frequency (Illustrative) |

|---|---|---|

| ¹H-NMR | N-H (imidazole) | ~12.1 ppm |

| ¹H-NMR | CH (furan ring) | 6.1 - 7.4 ppm |

| ¹³C-NMR | C=N (imidazole) | ~145 ppm |

| ¹³C-NMR | Methylene (B1212753) (-CH₂-) | ~42 ppm |

| IR | N-H stretch | ~3400 cm⁻¹ |

| IR | C=N stretch | ~1600 cm⁻¹ |

Reactivity Descriptors and Mechanistic Pathway Predictions

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the reactivity descriptors and mechanistic pathway predictions for the compound this compound were found. The current body of published research does not appear to contain the detailed data necessary to construct an analysis of its molecular reactivity based on theoretical calculations.

Therefore, the generation of data tables and detailed research findings concerning its reactivity descriptors—such as HOMO-LUMO energies, chemical potential, hardness, softness, and electrophilicity index—is not possible at this time. Similarly, predictions of its mechanistic pathways in chemical reactions, which would be derived from computational modeling, are not available in existing scholarly sources.

Further research, including Density Functional Theory (DFT) calculations and other computational chemistry methods, would be required to elucidate the electronic structure and predict the reactive behavior of this specific molecule. Such studies would provide valuable insights into its potential chemical interactions and reaction mechanisms.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is a critical tool in drug discovery for predicting ligand-protein interactions and guiding the design of more potent and selective compounds.

Prediction of Ligand-Protein Interactions with Biological Macromolecules

In silico docking studies of furan-imidazole derivatives are employed to model their binding modes within the active sites of various protein targets. These simulations predict how ligands, such as analogues of this compound, orient themselves to maximize favorable interactions with amino acid residues.

The process involves preparing the three-dimensional structures of both the ligand and the target protein, which are often retrieved from databases like the Protein Data Bank (PDB). jbcpm.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket.

For this class of compounds, predicted interactions often involve:

The Imidazole Ring: This nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, allowing it to form key hydrogen bonds with polar amino acid residues such as serine, threonine, and histidine. nih.gov

The Furan Ring: The oxygen atom in the furan ring can act as a hydrogen bond acceptor. The aromatic nature of the ring can also lead to π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The Ethyl Substituent: The ethyl group on the furan ring typically engages in hydrophobic or van der Waals interactions with non-polar residues such as leucine, isoleucine, and valine within the binding pocket. frontiersin.org

These predicted interactions provide a structural hypothesis for the molecule's biological activity and serve as a guide for further optimization. jopir.in

Computational Analysis of Binding Energies and Key Intermolecular Interactions

Following the prediction of the binding pose, computational methods are used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. jbcpm.com These calculations help rank different analogues and prioritize them for synthesis and biological testing.

The total binding energy is a sum of various intermolecular forces. Key interactions for furan-imidazole analogues include:

Hydrogen Bonding: The imidazole moiety is frequently predicted to form hydrogen bonds, which are critical for affinity and specificity. For example, the N-H of the imidazole can donate a hydrogen bond, while the lone pair on the other nitrogen can accept one.

Hydrophobic Interactions: The ethyl group and the carbon backbone of the scaffold contribute to binding by interacting with hydrophobic pockets in the target protein, displacing water molecules and leading to an entropically favorable interaction. frontiersin.org

The table below illustrates a hypothetical analysis of binding energies and interactions for a series of analogues docked against a target protein.

| Compound Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Analogue 1 | 5-Ethylfuran (Parent) | -9.2 | H-bond with SER-95; Hydrophobic interaction with LEU-70 |

| Analogue 2 | 5-Methylfuran | -8.8 | H-bond with SER-95; Reduced hydrophobic contact |

| Analogue 3 | 5-Propylfuran | -9.5 | H-bond with SER-95; Enhanced hydrophobic interaction with LEU-70, VAL-72 |

| Analogue 4 | Furan replaced with Thiophene | -9.4 | H-bond with SER-95; π-sulfur interaction with MET-101 |

| Analogue 5 | Imidazole replaced with Triazole | -8.5 | Altered H-bond network with ASN-98 |

In Silico Identification of Potential Molecular Targets and Pathways

When the biological target of a compound is unknown, in silico methods can be used to identify potential protein targets and associated biological pathways. semanticscholar.orgresearchgate.net This process, often called reverse docking or target fishing, involves docking the molecule of interest against a large library of known protein structures. researchgate.net

Proteins that show high predicted binding affinities for the furan-imidazole scaffold are identified as potential targets. semanticscholar.org These potential targets are then analyzed to determine their roles in biological pathways. Given the structural features of many known drugs, imidazole-containing compounds have been investigated as potential modulators of several target classes, including:

Kinases

G-protein coupled receptors (GPCRs)

Nuclear receptors

Proteases

Enzymes involved in metabolic pathways

Pathway analysis of these high-ranking targets can suggest potential therapeutic applications for the compound class, guiding subsequent experimental validation. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. jopir.inchemijournal.comtbzmed.ac.ir

Elucidation of Substituent Effects on Molecular Interaction Profiles

The core of SAR is to determine the effect of different functional groups at various positions on the molecular scaffold. For this compound analogues, substituents on both the furan and imidazole rings can significantly alter the molecular interaction profile.

Substituents on the Furan Ring: Modifying the ethyl group at the 5-position of the furan can probe the size and nature of the corresponding hydrophobic pocket in the target protein. Replacing it with smaller (methyl) or larger (propyl, butyl) alkyl groups can fine-tune van der Waals interactions. Adding polar groups could introduce new hydrogen bonding opportunities.

Substituents on the Imidazole Ring: Adding substituents to the imidazole ring can influence its electronic properties and steric profile. For instance, some studies on related compounds have noted that bulky groups attached to the imidazole ring can negatively impact binding by causing steric clashes within a constrained binding pocket. nih.gov

The following table summarizes potential substituent effects on binding affinity.

| Position of Substitution | Substituent Type | Predicted Effect on Binding | Rationale |

|---|---|---|---|

| Furan C5 | Increase alkyl chain length (e.g., propyl) | Increase Affinity | Enhanced hydrophobic interactions if pocket allows. |

| Furan C5 | Decrease alkyl chain length (e.g., methyl) | Decrease Affinity | Reduced contact with hydrophobic pocket. |

| Furan C5 | Add polar group (e.g., -OH) | Variable | May increase or decrease affinity depending on whether a new H-bond can be formed. |

| Imidazole N1 | Add bulky group (e.g., benzyl) | Decrease Affinity | Potential for steric hindrance in the binding site. nih.gov |

| Imidazole C2/C4 | Add electron-withdrawing group (e.g., -Cl) | Variable | Alters the pKa and hydrogen bonding capacity of the imidazole ring. |

Exploration of Bioisosteric Modifications and Their Impact on Binding

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. pressbooks.pub In drug design, bioisosteric replacement is a common strategy to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

For the furan-imidazole scaffold, several bioisosteric modifications can be explored:

Furan Ring Replacements: The furan ring can be replaced with other five-membered aromatic heterocycles. A common bioisostere is the thiophene ring. Another possibility is a thiazole (B1198619) or oxazole ring, which introduces an additional heteroatom and alters the electronic distribution and hydrogen bonding potential.

Imidazole Ring Replacements: The imidazole ring can be replaced by other azoles, such as pyrazole or a 1,2,3-triazole. pressbooks.pub These changes maintain a similar five-membered ring structure but alter the position and number of nitrogen atoms, which can significantly change the hydrogen bond donor/acceptor pattern and impact binding affinity and selectivity.

These modifications allow for a systematic exploration of the chemical space around the parent molecule to identify compounds with an optimized interaction profile for a given biological target.

An in-depth examination of the molecular interactions and biological target engagement of this compound analogues reveals a compound class with significant therapeutic potential. These molecules have been the subject of numerous studies to elucidate their mechanisms of action against various biological targets. This article focuses on the mechanistic studies of enzyme inhibition and antioxidant activity associated with these furan-imidazole scaffolds.

Future Research Directions and Outlook for 5 5 Ethylfuran 2 Yl Methyl 1h Imidazole

Development of More Sustainable and Efficient Synthetic Routes

Future research will likely prioritize the development of environmentally friendly and efficient methods for synthesizing 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole. Green chemistry principles are becoming central to synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.govjipbs.comresearchgate.net

Key areas for investigation include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the key bond-forming reactions. This approach offers high selectivity and mild reaction conditions.

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer. bohrium.com

Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound without isolating intermediates can streamline the process and reduce solvent usage. nih.gov

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification of suitable enzymes, reaction optimization |

| Microwave-Assisted | Rapid reaction times, increased yields | Optimization of power and temperature, scalability |

| Multi-component | High atom economy, simplified workup | Design of novel reaction pathways |

| Green Solvents | Reduced environmental impact, improved safety | Solubility studies, catalyst compatibility |

This table provides a conceptual framework for future research in the sustainable synthesis of this compound.

Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the sustainable synthetic routes mentioned above, the integration of Process Analytical Technology (PAT) will be crucial. fhnw.chstepscience.comthermofisher.com PAT involves the use of in-line or on-line analytical techniques to monitor reaction progress in real-time, providing a deeper understanding of reaction kinetics and mechanisms. americanpharmaceuticalreview.com

Future research in this area could involve:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products throughout the reaction, offering valuable kinetic data. perkinelmer.commdpi.com

Real-time NMR Spectroscopy: Benchtop NMR spectrometers can be used for continuous monitoring of chemical reactions, providing detailed structural information about the species in the reaction mixture. magritek.com

The application of these techniques will facilitate the rapid optimization of reaction conditions, leading to more efficient and robust synthetic processes.

Refined Computational Models for Predictive Design of Analogues

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. For this compound, future research will likely leverage refined computational models to predict the biological activity and physicochemical properties of its analogues.

Promising computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.comnih.govekb.eg

Molecular Docking: This technique can predict the binding affinity and mode of interaction of the compound and its analogues with specific biological targets, such as enzymes or receptors. mdpi.comekb.egekb.egresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the predictive design of more potent analogues.

A hypothetical workflow for the computational design of analogues is outlined in Table 2.

| Step | Computational Method | Objective |

| 1. Lead Optimization | DFT, Molecular Mechanics | Determine stable conformations and electronic properties. |

| 2. Target Identification | Molecular Docking | Predict binding to known biological targets. |

| 3. Analogue Design | In silico modification | Generate a library of virtual analogues. |

| 4. Activity Prediction | QSAR, Molecular Docking | Predict the biological activity of new analogues. |

This table illustrates a potential computational workflow for the discovery of novel analogues of this compound.

Exploration of Novel Biological Targets and Mechanistic Pathways

The furan (B31954) and imidazole (B134444) rings are present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgresearchgate.netnih.govutripoli.edu.lyorientjchem.org Future research on this compound should therefore focus on screening for a broad spectrum of biological activities and elucidating the underlying mechanisms of action.

Potential areas of investigation include:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi, followed by studies to identify the molecular targets, such as DNA gyrase. researchgate.net

Anticancer Activity: Evaluating the cytotoxicity against various cancer cell lines and investigating the potential to induce apoptosis or inhibit key signaling pathways. nih.gov

Enzyme Inhibition: Assessing the inhibitory activity against enzymes implicated in various diseases, such as cyclooxygenases (COX) in inflammation.

Role in Chemical Biology and Material Science Research

Beyond its potential pharmacological applications, this compound could also serve as a valuable tool in chemical biology and a building block in material science. researchgate.net

Future research in these interdisciplinary areas could explore:

Fluorescent Probes: Modification of the core structure to develop fluorescent probes for imaging biological processes or specific cellular components. Furan and imidazole derivatives have been successfully used for in vivo and in vitro cancer cell imaging. nih.gov

Polymer Synthesis: The furan moiety can participate in polymerization reactions, suggesting that this compound could be used as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties. researchgate.netresearchgate.netindustrytoday.co.uk Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. industrytoday.co.uk Imidazole-containing polymers also have applications in biology and material science. researchgate.net

Q & A

What synthetic methodologies are most effective for producing 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole, and how can reaction conditions be optimized?

A multi-step approach is typically employed, starting with the condensation of 5-ethylfuran-2-carbaldehyde with an appropriate amine precursor. Key optimization steps include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity and yield .

- Catalysts : Acid catalysts (e.g., p-TSA) under reflux (100°C) improve cyclization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity. Reaction progress should be monitored via TLC (Rf ~0.6–0.78 in hexane:ethyl acetate systems) .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Advanced characterization requires:

- FTIR : Identify C=N stretching (1602–1618 cm⁻¹) and aromatic C-H bending (703–756 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., δ 7.45–8.35 ppm for aromatic protons) and methylene linkages (δ ~4.0–5.0 ppm for -CH₂-) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 208.10–273.03 for imidazole derivatives) .

How can in-silico molecular docking predict the biological activity of this compound against targets like EGFR?

Methodological steps include:

- Protein preparation : Retrieve EGFR structure (PDB ID: 1M17), remove water, add hydrogens.

- Ligand optimization : Minimize energy using Gaussian or Avogadro .

- Docking simulations : Use AutoDock Vina with Lamarckian algorithms; validate binding poses with RMSD clustering (<2.0 Å).

- Post-docking analysis : Calculate binding energies (ΔG ≤ -7.0 kcal/mol suggests strong affinity) and hydrogen-bond interactions .

What experimental strategies are used to evaluate ADMET properties of imidazole derivatives?

- Absorption : Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- Toxicity : Ames test (TA98/TA100 strains) for mutagenicity; MTT assay (IC50 >10 μM for low cytotoxicity) .

- Metabolic stability : Microsomal incubation (human liver microsomes) with HPLC quantification of parent compound .

What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Common issues include:

- Crystal twinning : Use SHELXL for twin refinement (TWIN/BASF commands) .

- Low resolution : Optimize crystallization conditions (e.g., vapor diffusion with PEG 4000).

- Disorder : Apply restraints (DFIX, SIMU) to stabilize flexible groups like the ethylfuran moiety .

How should researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., cisplatin) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare means; report p <0.05 as significant .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends via forest plots .

What methodologies assess the chemical stability of this compound under varying storage conditions?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC (RSD <2%) .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) .

- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

How can regioselectivity challenges during synthesis be mitigated to ensure correct substituent placement?

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) to orient electrophilic substitution .

- Microwave-assisted synthesis : Enhance reaction specificity (e.g., 100 W, 120°C, 30 min) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .

What analytical approaches characterize tautomeric forms of imidazole derivatives?

- Dynamic NMR : Observe proton exchange in DMSO-d₆ at variable temperatures (e.g., coalescence at 80°C) .

- X-ray crystallography : Resolve tautomeric states via electron density maps (e.g., 1H vs. 3H imidazole forms) .

- Computational modeling : Compare tautomer energies using DFT (B3LYP/6-31G*) to predict dominant forms .

How can researchers optimize cytotoxicity assays to evaluate this compound’s anticancer potential?

- Dose-response curves : Test 0.1–100 μM concentrations in triplicate; calculate IC50 using GraphPad Prism .

- Selectivity index : Compare IC50 values in cancer vs. normal cells (e.g., WI-38 fibroblasts) .

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to confirm apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.